Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group on the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. One common method includes the following steps:
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Fluorination: The protected piperidine is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The fluorinated intermediate is hydroxylated using appropriate reagents to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and reactors ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Tert-butyl 3-hydroxypiperidine-1-carboxylate: Similar structure but without the fluorine atom, leading to different chemical and biological properties.
Tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate:
Uniqueness
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Biological Activity
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (TB-FHPC) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group on the piperidine ring, serves as an important intermediate in the synthesis of various pharmaceuticals and complex organic molecules. This article delves into its biological activity, including mechanisms of action, research findings, and applications in drug development.
- Molecular Formula : C10H18FNO3
- Molecular Weight : 219.25 g/mol
- CAS Number : 373604-28-5
Synthesis Overview
The synthesis of TB-FHPC typically involves:
- Protection of the piperidine nitrogen using tert-butyl chloroformate.
- Fluorination with agents like diethylaminosulfur trifluoride (DAST).
- Hydroxylation to introduce the hydroxyl group at the desired position.
These synthetic routes allow for the manipulation of functional groups, which can influence biological activity and pharmacological properties.
TB-FHPC's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, while the hydroxyl group facilitates hydrogen bonding interactions. These properties are crucial for modulating biological processes and eliciting pharmacological effects.
Interaction with Biological Targets
- Enzymatic Inhibition : TB-FHPC has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuropharmacological outcomes.
Neuropharmacological Studies
Research indicates that TB-FHPC exhibits significant neuropharmacological activity. For instance:
- In studies assessing its effects on neurotransmitter systems, TB-FHPC demonstrated potential as a modulator of dopaminergic and serotonergic pathways, which are critical in treating disorders such as depression and anxiety.
Case Studies
- Study on Neurotransmitter Interaction :
-
Antidepressant Potential :
- Another study focused on the compound's antidepressant-like effects in animal models. The findings revealed that TB-FHPC administration led to significant reductions in depressive-like behaviors, supporting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Tert-butyl 4-hydroxypiperidine-1-carboxylate | Lacks fluorine; less reactive | Lower neuroactivity |
Tert-butyl 3-hydroxypiperidine-1-carboxylate | Similar structure; no fluorine | Reduced binding affinity |
Tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate | Amino group instead of hydroxyl; different reactivity | Potentially higher potency |
The presence of both a fluorine atom and a hydroxyl group in TB-FHPC distinguishes it from similar compounds, contributing to its unique biological profile.
Applications in Drug Development
TB-FHPC is being explored for its potential therapeutic applications:
- Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals targeting central nervous system disorders.
- Industrial Applications : Utilized in developing agrochemicals and fine chemicals due to its reactivity and versatility in organic synthesis.
Future Directions
Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of TB-FHPC. Understanding its metabolic pathways and interactions at a molecular level will be crucial for optimizing its use in therapeutic contexts.
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLYXKYODGLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-88-3, 955029-44-4 | |
Record name | (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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